
1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione, also known as AC-3933, is a novel quinazoline derivative with potential therapeutic applications. This compound has been studied extensively in recent years due to its promising pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound is a representative of a new class of merocyanines, as demonstrated in a study where its structure was established by X-ray structural analysis, highlighting substantial intramolecular charge transfer and a hydrogen bond between the vinyl hydrogen atom and the indandione oxygen atom (Nesterov et al., 1996).
- Another research focused on the synthesis of a similar compound, emphasizing its potential as a key intermediate in the synthesis of broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Antiviral and Antibacterial Applications
- Certain compounds derived from this class have shown moderate inhibitory activities against viruses like Varicella-Zoster Virus (VZV), as well as antibacterial activities against organisms such as Bacillus cereus (Łysakowska et al., 2022).
Antitumor Activity
- Some analogues of this compound have been synthesized and evaluated for their in vitro antitumor activities, showing promising results against a broad spectrum of human tumor cell lines (Verma et al., 2015).
- Another study synthesized derivatives of isoquinoline-1,3(2H,4H)-diones, finding that these compounds displayed cytotoxic activities and could potentially inhibit tumor growth in in vivo models (Kang et al., 2013).
Molecular Interactions and Sensor Applications
- Research into the DNA binding properties and molecular interactions of these compounds has been conducted, providing insights into their potential therapeutic applications (Staneva et al., 2020).
- Some studies have also explored the use of derivatives of this compound as sensors for metal cations and protons, demonstrating their potential in developing new chemosensors (Sali et al., 2006).
Propriétés
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-5-17-12-7-11(16)10(15)6-9(12)13(19)18(14(17)20)8-3-4-8/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZUBSTHQXKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)
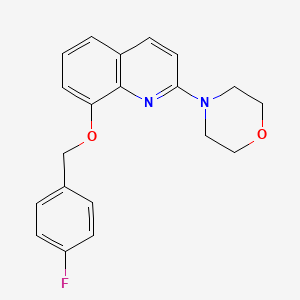
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)
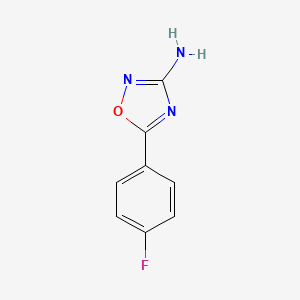
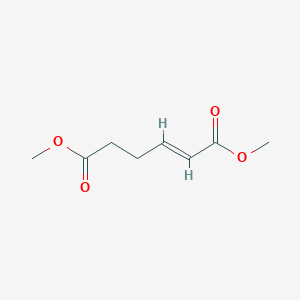


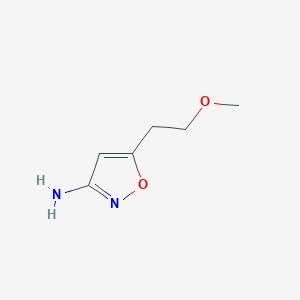
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)
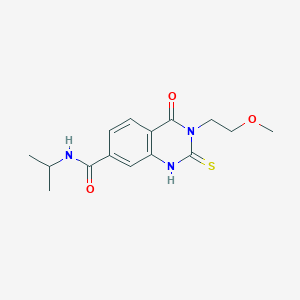
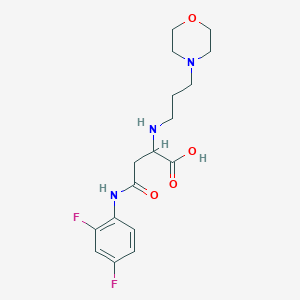
![Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611074.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)